molecular formula C7H9N3O B1492170 6-(Azetidin-1-yl)pyridazin-3-ol CAS No. 2092067-22-4

6-(Azetidin-1-yl)pyridazin-3-ol

Cat. No.: B1492170
CAS No.: 2092067-22-4
M. Wt: 151.17 g/mol
InChI Key: IOGIUQWSTOACTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Azetidin-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    The primary targets of similar compounds, such as pyridazinone derivatives, are often enzymes or receptors involved in critical biological processes . The specific target would depend on the functional groups present in the compound and their spatial arrangement.

    Mode of Action

    The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.

    Biochemical Pathways

    Pyridazinone derivatives have been shown to affect a wide range of biochemical pathways, including those involved in inflammation, pain sensation, and platelet aggregation . The specific pathways affected by “6-(Azetidin-1-yl)pyridazin-3-ol” would depend on its target and mode of action.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence a compound’s bioavailability .

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammation .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For example, a compound might be more effective at a certain pH range or less stable at high temperatures.

Properties

IUPAC Name

3-(azetidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-3-2-6(8-9-7)10-4-1-5-10/h2-3H,1,4-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGIUQWSTOACTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azetidin-1-yl)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-(Azetidin-1-yl)pyridazin-3-ol
Reactant of Route 3
6-(Azetidin-1-yl)pyridazin-3-ol
Reactant of Route 4
Reactant of Route 4
6-(Azetidin-1-yl)pyridazin-3-ol
Reactant of Route 5
Reactant of Route 5
6-(Azetidin-1-yl)pyridazin-3-ol
Reactant of Route 6
Reactant of Route 6
6-(Azetidin-1-yl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.